1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
The compound 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation methods or the reaction of preformed pyrazole rings with various reagents. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was achieved using ultrasound-mediated condensation, which offers advantages such as shorter reaction times and higher yields . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . Ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products, showcasing the reactivity of the pyrazole ring towards acetylation .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was also determined, providing insights into the spatial arrangement of substituents around the pyrazole core .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acetylation, aminoalkylation, and cyclocondensation. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can lead to compounds with diverse biological activities. For instance, the synthesis of N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrated the potential for generating compounds with local anesthetic and analgesic properties . The reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands was explored to create water-soluble pyrazolate rhodium(I) complexes, indicating the versatility of pyrazole derivatives in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and biological activities, are influenced by the nature and position of substituents on the pyrazole ring. For example, the introduction of a methylthio group and a carboxylate ester in ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate resulted in a compound with fungicidal and plant growth regulation activities . The crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed intermolecular interactions that could affect its physical properties and reactivity .
Scientific Research Applications
Antileishmanial and Antimalarial Evaluation
- Scientific Field : Medical and Biological Research .
- Application Summary : This compound has been studied for its potential antileishmanial and antimalarial properties .
- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
- Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Pharmaceutical Research .
- Application Summary : Derivatives of 1, 3-diazole, which include 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
Energetic Derivatives as Melt-Castable Explosives
- Scientific Field : Material Science and Engineering .
- Application Summary : This compound has been used in the synthesis of energetic derivatives that show promise as melt-castable explosives .
- Methods of Application : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
- Results : One of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive .
Chemical Research and Development
- Scientific Field : Chemical Research and Development .
- Application Summary : This compound is used in chemical research and development, particularly in the synthesis of other complex compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
Halogenated Heterocycles
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of halogenated heterocycles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
Synthesis of Energetic Derivatives
- Scientific Field : Material Science and Engineering .
- Application Summary : This compound has been used in the synthesis of energetic derivatives .
- Methods of Application : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
- Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWTBGYZOVCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360551 | |
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
63203-90-7 | |
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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